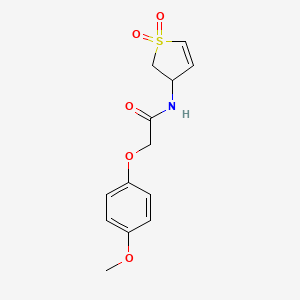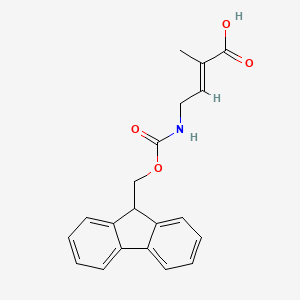
(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid” is a complex organic compound. It is related to the family of Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis, where the Fmoc group acts as a protective group for the amino acid .
Synthesis Analysis
The synthesis of Fmoc amino acids typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting Fmoc amino acid azides are stable at room temperature and have a long shelf-life .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Applications De Recherche Scientifique
Synthesis and Characterization
This compound is instrumental in the synthesis of novel molecules and materials, showcasing its versatility in organic synthesis. For instance, its derivates, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine and N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, are explored for their unique structural properties, indicating the utility of this moiety in modifying amino acids for biochemical applications (Yamada, Hashizume, Shimizu, & Deguchi, 2008; Yamada, Hashizume, & Shimizu, 2008).
Bioimaging and Fluorescence Studies
The compound's derivatives are extensively used in developing fluorescent sensors and probes, significantly advancing bioimaging techniques. Notably, studies on midrange affinity fluorescent Zn(II) sensors from the Zinpyr family highlight the creation of dyes for biological imaging applications, utilizing similar structural motifs for enhanced selectivity and responsiveness in vivo (Nolan et al., 2006).
Advancements in Peptide Synthesis
The utilization of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, derived from this compound, marks a substantial development in peptide synthesis. This methodology facilitates the production of biologically active peptides and proteins under conditions that preserve their structural integrity, demonstrating the compound's critical role in bioorganic chemistry (Fields & Noble, 2009).
Novel Fluorescence Probes Development
Research into novel fluorescence probes for detecting reactive oxygen species showcases the application of derivatives in designing sensors with high selectivity and sensitivity. These advancements are vital for understanding cellular processes and oxidative stress, illustrating the compound's impact on chemical biology (Setsukinai et al., 2003).
Propriétés
IUPAC Name |
(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,21,24)(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOBZCCKLVQFSV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)
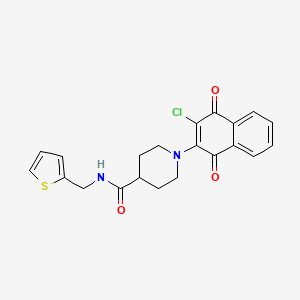
![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)
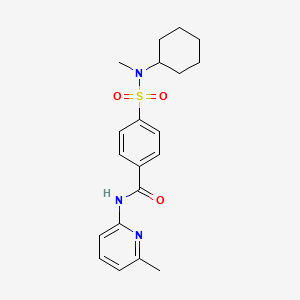
![Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2864301.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2864305.png)
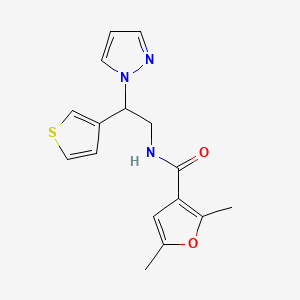
![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)
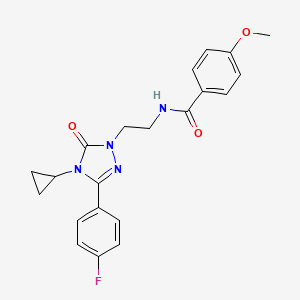
![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)
![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)
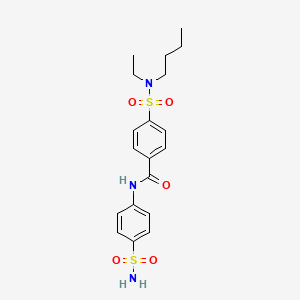
![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)
